molecular formula C15H22N2O2 B248250 N-(2,5-dimethylphenyl)-3-(4-morpholinyl)propanamide

N-(2,5-dimethylphenyl)-3-(4-morpholinyl)propanamide

Cat. No. B248250
M. Wt: 262.35 g/mol
InChI Key: GQNYKRQJFAJCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-(4-morpholinyl)propanamide, commonly known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a specific receptor without directly activating it.

Mechanism of Action

DMPP acts as a PAM of the nAChR by binding to a specific site on the receptor, known as the allosteric site. This binding causes a conformational change in the receptor, leading to an increase in its activity. DMPP does not directly activate the receptor, but instead enhances the activity of the receptor in the presence of its natural ligand, acetylcholine.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects. In addition to enhancing the activity of the nAChR, DMPP has been shown to enhance the release of dopamine and other neurotransmitters in the brain. It has also been shown to have analgesic properties, making it a potential treatment for chronic pain. DMPP has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to enhance cognitive function in animal models of the disease.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for use in lab experiments. It is a highly specific PAM of the nAChR, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. It is also relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, there are also limitations to its use. DMPP has a relatively short half-life, meaning that it must be administered frequently in experiments. It is also relatively expensive, which may limit its use in some labs.

Future Directions

There are several potential future directions for the study of DMPP. One direction is the development of more potent and selective N-(2,5-dimethylphenyl)-3-(4-morpholinyl)propanamide of the nAChR, which could have applications in the treatment of a variety of neurological and psychiatric disorders. Another direction is the study of the effects of DMPP on other receptors and neurotransmitter systems, which could lead to the development of new treatments for a variety of diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of DMPP could lead to the development of more efficient administration methods and dosing regimens.

Synthesis Methods

DMPP can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholinepropanol or the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholinylpropanol in the presence of a base such as sodium hydride. These methods have been extensively studied and optimized, resulting in high yields and purity of DMPP.

Scientific Research Applications

DMPP has been found to have potential applications in a variety of scientific research fields. One of the most promising applications is in the study of the nicotinic acetylcholine receptor (nAChR), a receptor that is involved in a variety of physiological processes including muscle contraction, neurotransmitter release, and cognitive function. DMPP has been shown to enhance the activity of the nAChR, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

properties

Product Name

N-(2,5-dimethylphenyl)-3-(4-morpholinyl)propanamide

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H22N2O2/c1-12-3-4-13(2)14(11-12)16-15(18)5-6-17-7-9-19-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18)

InChI Key

GQNYKRQJFAJCKG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCOCC2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCOCC2

Origin of Product

United States

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